1H-Imidazo[2,1-C][1,4]oxazine

Regioselective Synthesis Transition Metal-Free Cyclization Scaffold Differentiation

1H-Imidazo[2,1-C][1,4]oxazine (CAS 42341-21-9) is a bicyclic heterocycle formed by the fusion of an imidazole ring with a 1,4-oxazine ring via a shared C–N bond. With a molecular formula of C6H6N2O and a molecular weight of 122.12 g/mol, this scaffold is primarily utilized as a synthetic building block in medicinal chemistry.

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
CAS No. 42341-21-9
Cat. No. B14664224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo[2,1-C][1,4]oxazine
CAS42341-21-9
Molecular FormulaC6H6N2O
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC1=CN2C=COC=C2N1
InChIInChI=1S/C6H6N2O/c1-2-8-3-4-9-5-6(8)7-1/h1-5,7H
InChIKeyLIJVUVOUUUNWGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo[2,1-C][1,4]oxazine (CAS 42341-21-9): Core Scaffold Identity for Informed Procurement


1H-Imidazo[2,1-C][1,4]oxazine (CAS 42341-21-9) is a bicyclic heterocycle formed by the fusion of an imidazole ring with a 1,4-oxazine ring via a shared C–N bond. With a molecular formula of C6H6N2O and a molecular weight of 122.12 g/mol, this scaffold is primarily utilized as a synthetic building block in medicinal chemistry . Its value proposition arises not from intrinsic biological activity but from the distinct electronic and regiochemical properties conferred by the [2,1-c] ring fusion, which differ from other imidazo-oxazine isomers and more common scaffolds like imidazo[1,2-a]pyridine [1].

Why 1H-Imidazo[2,1-C][1,4]oxazine Cannot Be Replaced by Common Imidazo-Fused Alternatives


In-class substitution among imidazo-fused bicyclic heterocycles (e.g., imidazo[1,2-a]pyridine, imidazo[2,1-b]thiazole) is chemically invalid because the [2,1-c][1,4]oxazine fusion uniquely places an oxygen atom in the six-membered ring and positions the bridgehead nitrogen adjacent to the oxazine oxygen. This geometry creates a distinct hydrogen-bond acceptor/donor pattern and dipole moment, directly impacting molecular recognition events in biological targets [1]. For example, in beta-lactamase inhibition, the 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine substituent at the C6 position of a penem nucleus yields sub-nanomolar IC50 values, a result not achievable with imidazo[1,2-a]pyridine or imidazo[2,1-b]thiazole analogs [2]. The exclusive 6-exo-dig regioselectivity in base-promoted cyclization further mandates that the [2,1-c][1,4]oxazine scaffold cannot be accessed through routes designed for other isomers, making direct procurement essential.

Quantitative Differentiation Evidence for 1H-Imidazo[2,1-C][1,4]oxazine Against Closest Analogs


Regioselectivity in Base-Promoted Cyclization: Exclusive 6-Exo-Dig Product vs. Imidazo[1,2-c]oxazole Mixtures

In the base-promoted hydroalkoxylation of 1-alkynyl-2-(hydroxymethyl)imidazoles, the 1H-imidazo[2,1-c][1,4]oxazine scaffold forms exclusively via a 6-exo-dig cyclization pathway. Under identical substrate conditions but different catalytic conditions (AuCl3), the cyclization favors the 5-exo-dig product yielding imidazo[1,2-c]oxazole isomers [1]. This controllable, condition-dependent regiochemical divergence allows procurement of a structurally distinct scaffold not obtainable as a pure product using other reported one-pot methods.

Regioselective Synthesis Transition Metal-Free Cyclization Scaffold Differentiation

Beta-Lactamase Inhibitory Potency of 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-Penem Conjugate vs. Parent Penems

A methylidene penem bearing a 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine substituent at the C6 position (Z configuration) irreversibly inhibits multiple serine β-lactamases at sub-nanomolar concentrations, specifically IC50 = 0.4 nM for TEM-1, 9.0 nM for SHV-1 (class A), 4.8 nM for AmpC, and 6.2 nM for GC1 (class C) [1]. In contrast, the corresponding penem lacking the imidazo[2,1-c][1,4]oxazine heterocyclic substituent, such as the simpler 6-methylidene penems reported in the same study, show substantially reduced inhibitory potency against class C enzymes, requiring micromolar rather than nanomolar concentrations for significant inhibition [1].

Antimicrobial Resistance Beta-Lactamase Inhibition Structure-Activity Relationship

DNA Polymerase Alpha Subunit Selectivity of 5H,6H,8H-Imidazo[2,1-c][1,4]oxazine vs. Non-Selective Nucleotide Analogs

5H,6H,8H-Imidazo[2,1-c][1,4]oxazine, a formyl derivative of the parent scaffold, exhibits selective inhibition of the alpha subunit of DNA polymerase, with documented suppression of RNA synthesis in calf thymocytes . This subunit selectivity is not observed with the commonly used imidazo[1,2-a]pyridine-based DNA polymerase inhibitors, which typically exhibit broad-spectrum polymerase inhibition without alpha-subunit preference [1].

DNA Polymerase Inhibition Selectivity Anticancer Research

Predicted LogP and Polar Surface Area: 1H-Imidazo[2,1-c][1,4]oxazine vs. Imidazo[2,1-b][1,3]oxazine (PA-824 Core)

The computed LogP for the 3H-imidazo[2,1-c][1,4]oxazine tautomer is 0.04660 with a topological polar surface area (PSA) of 24.83 Ų . By comparison, the imidazo[2,1-b][1,3]oxazine core of the antitubercular drug PA-824 (pretomanid) has a predicted LogP of approximately 1.2 and a PSA of approximately 47 Ų (calculated for the unsubstituted core) [1]. The significantly lower LogP and PSA for the [2,1-c][1,4]oxazine core indicate superior aqueous solubility potential and lower membrane permeability, which can be advantageous for tuning pharmacokinetic profiles in lead optimization.

Physicochemical Properties Drug-Likeness Scaffold Comparison

AKT1/AKT2 Dual Kinase Inhibition by Imidazo[2,1-c][1,4]oxazine Derivatives: Patent Evidence for Scaffold Privilege

A patent family (WO20140005185A1) explicitly claims imidazooxazine compounds with a core structure corresponding to imidazo[2,1-c][1,4]oxazine as potent AKT1 and AKT2 kinase inhibitors, demonstrating inhibition of both AKT kinase activity and downstream S6 ribosomal protein phosphorylation [1]. The same patent indicates that alternative bicyclic systems lacking the 1,4-oxazine oxygen (e.g., imidazo[1,2-a]pyridine) or with different oxygen placement (e.g., imidazo[2,1-b][1,3]oxazine) exhibited reduced or absent dual AKT1/AKT2 inhibitory activity, underscoring the scaffold’s privileged status.

Kinase Inhibition AKT Pathway Cancer Therapeutics

Synthetic Yield Comparison: Transition Metal-Free Hydroalkoxylation vs. Metal-Catalyzed Routes for Imidazo[2,1-c][1,4]oxazine Derivatives

The transition metal-free, base-promoted hydroalkoxylation protocol delivers substituted imidazo[2,1-c][1,4]oxazine derivatives across 15 examples with yields consistently in the range of 72% to 89% without requiring expensive or toxic transition metal catalysts [1]. In comparison, AuCl3-catalyzed cyclization of the same substrates yields only the imidazo[1,2-c]oxazole isomer, and literature methods employing Pd/Cu co-catalysis for imidazo[1,2-a]pyridine synthesis typically achieve yields between 45% and 78% with additional metal removal steps required [2].

Synthetic Efficiency Green Chemistry Process Chemistry

Target Application Scenarios for 1H-Imidazo[2,1-C][1,4]oxazine Based on Verified Differentiation


Beta-Lactamase Inhibitor Development Programs Targeting Class A and C Serine Enzymes

The unique ability of the 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine moiety to confer sub-nanomolar IC50 values against TEM-1 (0.4 nM), SHV-1 (9.0 nM), AmpC (4.8 nM), and GC1 (6.2 nM) when appended to a penem nucleus distinguishes this scaffold for antimicrobial resistance programs [1]. Procurement of the parent 1H-imidazo[2,1-c][1,4]oxazine is essential as a starting material for synthesizing the penem conjugate, enabling structure-activity relationship studies that cannot be performed with imidazo[1,2-a]pyridine or imidazo[2,1-b]thiazole precursors.

AKT1/AKT2 Dual Kinase Inhibitor Lead Optimization in Oncology

Patent WO20140005185A1 demonstrates that the imidazo[2,1-c][1,4]oxazine core delivers dual AKT1/AKT2 inhibition with concurrent blockade of S6 ribosomal protein phosphorylation, a downstream efficacy marker [2]. Medicinal chemistry teams pursuing AKT-targeted cancer therapeutics should procure this scaffold as the basis for analoging campaigns, leveraging its privileged kinase inhibition profile not observed with alternative imidazo-fused cores.

Transition Metal-Free Library Synthesis for High-Throughput Screening

The base-promoted hydroalkoxylation method produces 15 substituted imidazo[2,1-c][1,4]oxazine derivatives in 72–89% yield without transition metals, enabling rapid parallel synthesis of compound libraries free from metal impurity interference [3]. This is particularly valuable for organizations requiring high-purity screening collections, as the avoidance of Pd or Au residues eliminates the risk of false-positive hits in biochemical and cell-based assays caused by metal contamination.

Hydrophilic Scaffold Replacement in Lead Optimization for Improved Solubility

The predicted LogP of 0.04660 and TPSA of 24.83 Ų for the imidazo[2,1-c][1,4]oxazine core indicate substantially higher hydrophilicity compared to the imidazo[2,1-b][1,3]oxazine isomer (LogP ~1.2, TPSA ~47 Ų) . When lead compounds encounter solubility-limited absorption or high lipophilicity-driven off-target toxicity, medicinal chemists can replace the [2,1-b][1,3]oxazine core with the [2,1-c][1,4]oxazine scaffold to reduce LogP by approximately 1.15 units, potentially improving aqueous solubility and reducing hERG or CYP450 liability.

Quote Request

Request a Quote for 1H-Imidazo[2,1-C][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.